NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]
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Overview
Description
N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt, commonly known as NBD-PE, is a fluorescent phospholipid analog. It is widely used in biological and biochemical research due to its unique fluorescence properties. The compound is characterized by its ability to integrate into lipid bilayers, making it an excellent tool for studying membrane dynamics and lipid-protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBD-PE involves the covalent attachment of the fluorescent NBD group to the headgroup of a phosphatidylethanolamine molecule. The process typically starts with the preparation of NBD chloride, which is then reacted with phosphatidylethanolamine under controlled conditions to form NBD-PE . The reaction is usually carried out in an organic solvent such as chloroform or methanol, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of NBD-PE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure high yield and purity. The compound is typically produced in bulk quantities for use in research and development .
Chemical Reactions Analysis
Types of Reactions
NBD-PE undergoes various chemical reactions, including:
Substitution: The NBD group can react with nucleophiles, such as amines and thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Sodium dithionite is commonly used as a reducing agent for the nitro group in NBD-PE.
Substitution: Reactions with amines and thiols are typically carried out in aqueous or organic solvents under mild conditions.
Major Products
Scientific Research Applications
NBD-PE is extensively used in various scientific research fields, including:
Mechanism of Action
NBD-PE exerts its effects through its integration into lipid bilayers. The NBD group, being a fluorescent moiety, allows for the visualization of lipid distribution and dynamics within membranes. The compound interacts with membrane proteins and lipids, providing insights into membrane organization and function . The fluorescence properties of NBD-PE are sensitive to the local environment, making it an excellent tool for studying membrane polarity and fluidity .
Comparison with Similar Compounds
NBD-PE is compared with other similar fluorescent phospholipids, such as:
NBD-PC (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylcholine): Similar to NBD-PE but with a choline headgroup, used for studying different aspects of membrane dynamics.
NBD-PS (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylserine): Contains a serine headgroup, used for studying apoptosis and cell signaling.
Uniqueness
NBD-PE is unique due to its specific integration into lipid bilayers and its sensitivity to environmental changes. This makes it particularly useful for studying membrane dynamics and interactions in various biological systems .
Properties
Molecular Formula |
C49H90N5O11P |
---|---|
Molecular Weight |
956.2 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C43H75N4O11P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(48)54-35-37(57-41(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-59(52,53)55-34-33-44-38-31-32-39(47(50)51)43-42(38)45-58-46-43;1-4-7(5-2)6-3/h31-32,37,44H,3-30,33-36H2,1-2H3,(H,52,53);4-6H2,1-3H3/t37-;/m1./s1 |
InChI Key |
LEJHDNAGUHKMLR-GKEJWYBXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
Origin of Product |
United States |
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